

An In-depth Technical Guide to CAS Number 25842-32-4

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Compound of Interest

Compound Name: 2-(4-Benzylpiperidin-1-yl)ethanamine

Cat. No.: B1273076

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 25842-32-4, also known as 2-(4-benzylpiperidin-1-yl)ethan-1-amine. This document collates available data on its chemical properties, synonyms, synthesis, and its application in scientific research, particularly in the field of neuropharmacology.

Chemical Properties and Synonyms

2-(4-benzylpiperidin-1-yl)ethan-1-amine is a piperidine derivative with a benzyl group at the 4-position and an aminoethyl group at the 1-position of the piperidine ring. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers and Synonyms

Property	Value
CAS Number	25842-32-4
IUPAC Name	2-(4-benzylpiperidin-1-yl)ethan-1-amine
Molecular Formula	C ₁₄ H ₂₂ N ₂
Molecular Weight	218.34 g/mol
Synonyms	2-(4-benzylpiperidin-1-yl)ethanamine, 2-(4-Benzyl-piperidin-1-yl)-ethylamine, 2-(4-benzylpiperidino)-1-ethanamine, 1-(2-Aminoethyl)-4-benzylpiperidine, 2-(1-benzylpiperidin-4-yl)ethylamine

Table 2: Physicochemical Properties

Property	Value	Source
Boiling Point	130-131 °C at 3 mmHg	Chemical Supplier
Predicted pKa	10.21 ± 0.10	Chemical Supplier
Predicted XLogP3	2.3	PubChem
Topological Polar Surface Area	29.3 Å ²	PubChem

Note: Most physicochemical data available is predicted. Experimental validation is recommended for precise applications.

Synthesis

The synthesis of 2-(4-benzylpiperidin-1-yl)ethan-1-amine has been described in the scientific literature. A key method was reported by Contreras et al. in the Journal of Medicinal Chemistry. The synthesis is a multi-step process starting from 4-piperidineethanol.

Experimental Protocol: Synthesis of 2-(4-benzylpiperidin-1-yl)ethan-1-amine

This protocol is based on the methods described by Contreras, J. M., et al. (J. Med. Chem. 1999, 42, 5, 730–741).

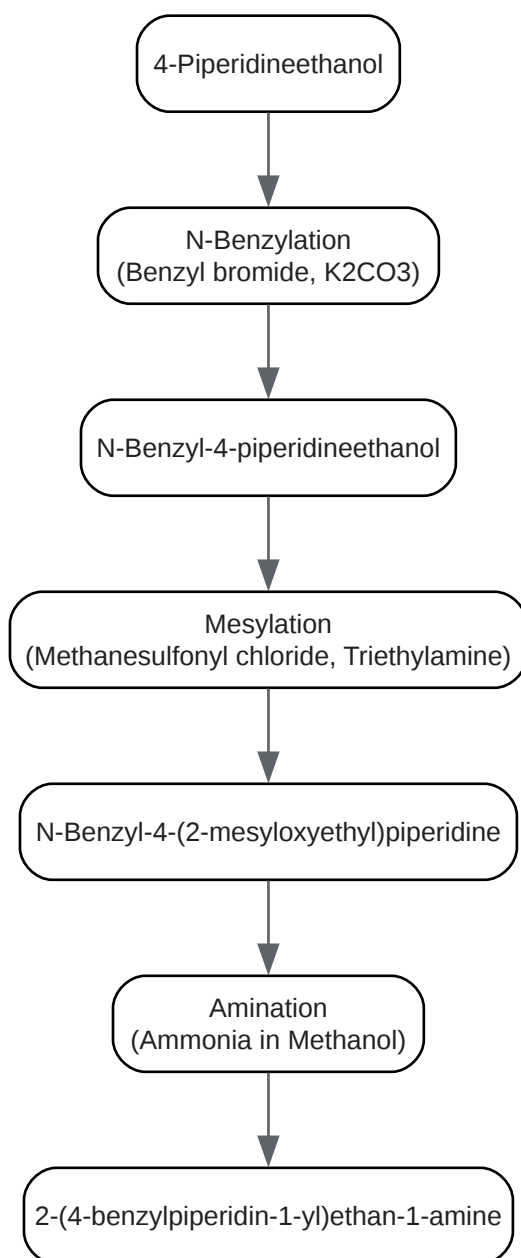
Step 1: N-Benzylolation of 4-Piperidineethanol

- To a solution of 4-piperidineethanol in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate.
- Add benzyl bromide dropwise to the mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Purify the resulting N-benzyl-4-piperidineethanol by column chromatography.

Step 2: Conversion of the Alcohol to the Amine

- The hydroxyl group of N-benzyl-4-piperidineethanol is first converted to a good leaving group, for example, by mesylation or tosylation. To a solution of the alcohol in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride.
- The resulting mesylate is then reacted with a source of ammonia, such as a solution of ammonia in methanol, in a sealed tube at elevated temperature.
- Alternatively, a Gabriel synthesis approach can be used by reacting the mesylate with potassium phthalimide followed by hydrazinolysis.
- After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography to yield 2-(4-benzylpiperidin-1-yl)ethan-1-amine.

Below is a DOT script for a high-level workflow of the synthesis.



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Caption: Synthetic workflow for 2-(4-benzylpiperidin-1-yl)ethan-1-amine.

Biological Activity and Applications in Research

2-(4-benzylpiperidin-1-yl)ethan-1-amine serves as a crucial building block in the development of pharmacologically active compounds, particularly those targeting the central nervous system. Its structural motif is found in potent ligands for sigma receptors and inhibitors of acetylcholinesterase (AChE).

Sigma Receptor Ligands

The 1-benzylpiperidine moiety is a common scaffold for high-affinity sigma receptor ligands. These receptors are implicated in a variety of neurological and psychiatric conditions, including addiction, depression, and neurodegenerative diseases. Researchers have utilized derivatives of 2-(4-benzylpiperidin-1-yl)ethan-1-amine to probe the structure-activity relationships of sigma receptor binding.

Acetylcholinesterase Inhibitors

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The benzylpiperidine core of CAS 25842-32-4 has been incorporated into novel AChE inhibitors, often designed as multi-target-directed ligands.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds derived from 2-(4-benzylpiperidin-1-yl)ethan-1-amine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the activity of acetylcholinesterase.

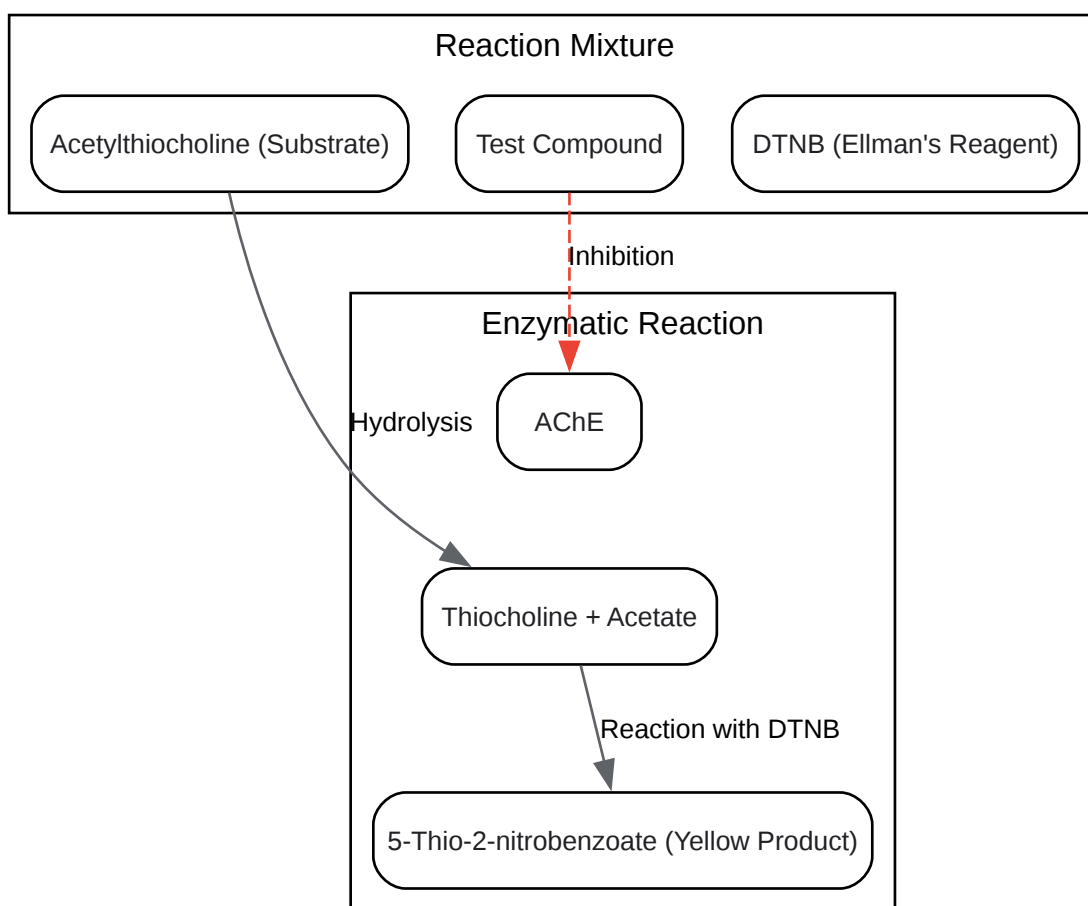
Materials:

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Test compound (dissolved in a suitable solvent, e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
- In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
- Initiate the reaction by adding the AChE enzyme solution to the wells.
- Immediately after adding the enzyme, add the ATCI substrate solution.
- Measure the absorbance at 412 nm at regular intervals for a set period.
- The rate of the reaction is proportional to the AChE activity. The inhibitory effect of the test compound is calculated by comparing the reaction rate in the presence of the compound to the rate of a control reaction without the inhibitor.

The workflow for this assay is depicted in the following diagram.



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Caption: Acetylcholinesterase inhibition assay workflow.

Sigma Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a test compound for sigma receptors.

Materials:

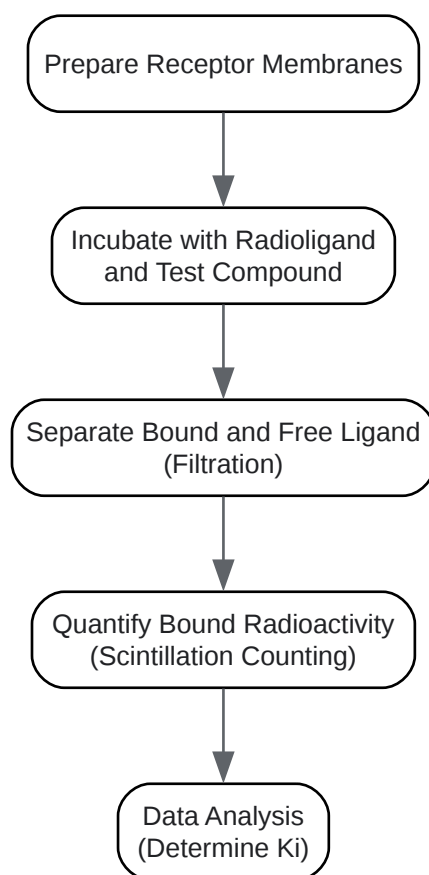
- Cell membranes expressing the sigma receptor of interest (e.g., from transfected cell lines or animal tissue)
- Radioligand (e.g., --INVALID-LINK---pentazocine for σ_1 receptors)
- Test compound

- Incubation buffer
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare a series of dilutions of the test compound.
- In test tubes, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations.
- Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity on the filters using a scintillation counter.
- The affinity of the test compound (K_i) is determined by analyzing the competition between the test compound and the radioligand for binding to the receptor.

The logical flow of the sigma receptor binding assay is illustrated below.



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Caption: Sigma receptor binding assay workflow.

Conclusion

CAS number 25842-32-4, 2-(4-benzylpiperidin-1-yl)ethan-1-amine, is a valuable chemical intermediate for the synthesis of novel compounds with potential therapeutic applications in neurological disorders. Its core structure is a key pharmacophore for sigma receptor ligands and acetylcholinesterase inhibitors. This guide provides a summary of its known properties and common experimental procedures to facilitate its use in research and drug development. Further experimental validation of its physicochemical properties is encouraged for applications requiring high precision.

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